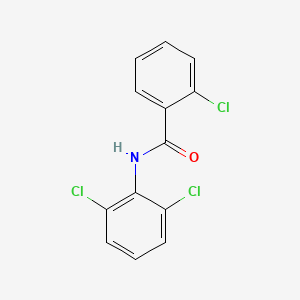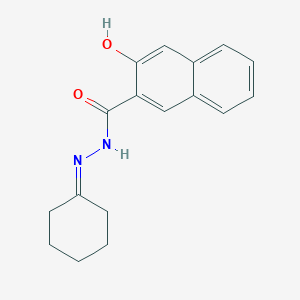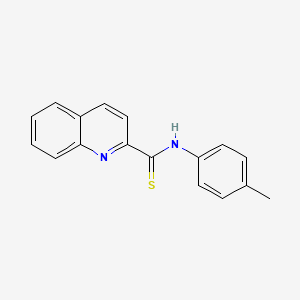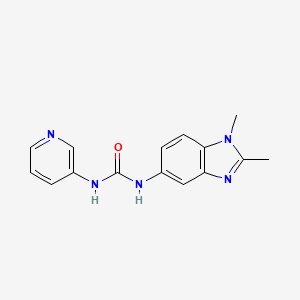![molecular formula C18H17ClN2O2 B5722863 N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide, also known as MLN9708, is a small molecule proteasome inhibitor that has been widely studied for its potential therapeutic applications. Proteasomes are cellular complexes responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of proteasome activity has been shown to induce cell death in cancer cells, making proteasome inhibitors such as MLN9708 promising candidates for cancer treatment.
作用机制
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of the proteasome, leading to the accumulation of intracellular proteins and induction of cell death. The proteasome is responsible for the degradation of proteins involved in cell cycle regulation, apoptosis, and DNA repair. Inhibition of proteasome activity leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to inhibit the production of inflammatory cytokines and reduce the activity of angiogenic factors, suggesting potential applications in the treatment of inflammatory and angiogenic diseases.
实验室实验的优点和局限性
One advantage of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of proteasome activity without affecting other cellular processes. However, one limitation of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide is its potential toxicity, as proteasome inhibition can lead to the accumulation of toxic proteins and induction of cell death in normal cells.
未来方向
There are a number of potential future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide. One area of research is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide. Finally, there is a need for further studies to investigate the potential applications of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide in the treatment of other diseases, such as inflammatory and angiogenic disorders.
合成方法
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-aminoacetophenone, which is then reacted with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reacted with 4-aminobenzamide to form the amide intermediate, which is subsequently reacted with 2-chloroacryloyl chloride to form the final product, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide.
科学研究应用
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In clinical trials, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has demonstrated promising results in the treatment of multiple myeloma, with improved response rates and progression-free survival compared to standard therapies.
属性
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13(22)21(2)16-10-8-15(9-11-16)20-18(23)12-7-14-5-3-4-6-17(14)19/h3-12H,1-2H3,(H,20,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQOZCFDVXBRX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)

![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)